Dipivefrin

Description

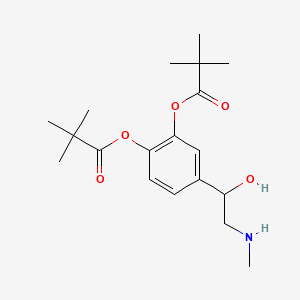

Structure

3D Structure

Properties

IUPAC Name |

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUJLLGVOUDECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048544 | |

| Record name | Dipivefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dipivefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble as HCl salt, 5.82e-02 g/L | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipivefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52365-63-6 | |

| Record name | Dipivefrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52365-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipivefrin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipivefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPIVEFRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q1PVL543G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipivefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146-147 | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dipivefrin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipivefrin hydrochloride, a prodrug of epinephrine, has long been a subject of interest in ophthalmic pharmaceutical development for its role in the management of glaucoma. Its synthesis involves the esterification of epinephrine, enhancing its lipophilicity for improved corneal penetration. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound hydrochloride, offering detailed experimental protocols, quantitative data analysis, and visual representations of key processes and pathways.

Introduction

This compound hydrochloride is the hydrochloride salt of this compound, which is the dipivalate ester of (±)-epinephrine. As a prodrug, this compound itself is pharmacologically inactive until it undergoes enzymatic hydrolysis in the eye to release its active metabolite, epinephrine.[1][2] This biotransformation is central to its mechanism of action. The addition of two pivalic acid groups to the epinephrine molecule creates a more lipophilic compound that more readily penetrates the cornea.[1][3] This enhanced absorption allows for effective intraocular concentrations of epinephrine to be achieved with a lower administered dose, thereby reducing the incidence of systemic side effects.[1]

This guide details a robust process for the synthesis of this compound hydrochloride and outlines a comprehensive suite of analytical techniques for its characterization, ensuring purity, identity, and quality.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that begins with the acylation of catechol, followed by a series of reactions to build the epinephrine backbone and subsequent esterification and salt formation. An improved process for its preparation offers a high overall yield.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound hydrochloride.

Experimental Protocol

This protocol is based on an improved process for the preparation of this compound hydrochloride.[4]

Step 1: Synthesis of 4-Chloroacetylcatechol

-

To a mixture of catechol (1.25 kg) and chloroacetyl chloride (1.625 L) in 20 L of dichloromethane, slowly add anhydrous aluminum chloride (5.23 kg) with stirring.

-

Heat the mixture under reflux for 3 hours with stirring.

-

Cool the reaction mixture to room temperature and pour it slowly into ice-cold aqueous hydrochloric acid with stirring.

-

Collect the resulting product by filtration and wash with water to yield crude 4-chloroacetylcatechol.

Step 2: Amination

-

Condense the 4-chloroacetylcatechol with methylamine.

Step 3: Esterification

-

Esterify the product from Step 2 using pivaloyl chloride in the presence of perchloric acid.

Step 4: Debenzylation/Hydrogenation

-

Carry out the debenzylation of the esterified compound using palladium on carbon in 2-methoxyethanol at atmospheric pressure and a temperature of 25-30°C.

Step 5: Reduction

-

Reduce the debenzylated compound with sodium borohydride at a temperature between 10°C to 15°C.

Step 6: Salt Formation and Purification

-

Dissolve the product from Step 5 (1.1 kg) in hot methylisobutyl ketone (20 L) and cool to room temperature.

-

Add an ethereal HCl solution (1.5 mol) to the mixture with stirring.

-

The precipitated solid is collected to yield this compound hydrochloride. This process results in an overall yield of approximately 80% w/w.[4]

Characterization of this compound Hydrochloride

A thorough characterization of this compound hydrochloride is essential to confirm its identity, purity, and quality. The following analytical techniques are employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₀ClNO₅ | [5][6] |

| Molecular Weight | 387.90 g/mol | [5][6] |

| Melting Point | 158 °C | [5] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water, DMSO, and ethanol | [7] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and assay of this compound hydrochloride.

Experimental Protocol: A reverse-phase HPLC method can be utilized with the following conditions:

-

Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[6]

-

Column: A C18 or Newcrom R1 column is suitable.[6]

-

Detection: UV detection is appropriate for this compound.

A detailed, validated method would require optimization of the mobile phase ratio, flow rate, and detector wavelength to ensure adequate separation from any impurities.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound hydrochloride.

¹H NMR (Proton NMR):

-

Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the protons of the ethanolamine side chain, the methyl group on the nitrogen, and the two bulky pivaloyl groups.

¹³C NMR (Carbon-13 NMR):

-

Expected Signals: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbons of the ester groups, the carbons of the pivaloyl groups, and the carbons of the ethanolamine side chain.

FTIR spectroscopy is used to identify the functional groups present in the this compound hydrochloride molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 (broad) | O-H | Stretching |

| ~3000-2850 | C-H (aliphatic) | Stretching |

| ~1730 | C=O (ester) | Stretching |

| ~1600, ~1470 | C=C (aromatic) | Stretching |

| ~1280 | C-O (ester) | Stretching |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound hydrochloride, further confirming its identity.

Expected Fragmentation:

-

Molecular Ion Peak: A peak corresponding to the molecular weight of the this compound free base (351.44 g/mol ) or its protonated form is expected.

-

Major Fragments: Fragmentation is likely to occur at the ester linkages, leading to the loss of the pivaloyl groups. Cleavage of the ethanolamine side chain is also a probable fragmentation pathway.

Characterization Workflow

Caption: General workflow for the characterization of this compound hydrochloride.

Mechanism of Action and Signaling Pathway

The therapeutic effect of this compound hydrochloride is mediated by its active metabolite, epinephrine.

Prodrug Activation

Upon topical administration to the eye, the lipophilic this compound penetrates the cornea. Within the ocular tissues, esterase enzymes hydrolyze the two pivaloyl ester groups, releasing epinephrine.[1][2]

Adrenergic Signaling Pathway

Epinephrine, an adrenergic agonist, stimulates both α- and β-adrenergic receptors in the eye. This dual action leads to a reduction in intraocular pressure (IOP) through two primary mechanisms:

-

Decreased Aqueous Humor Production: Stimulation of α-adrenergic receptors leads to vasoconstriction of ciliary body blood vessels, reducing the rate of aqueous humor formation.

-

Increased Aqueous Humor Outflow: Activation of β-adrenergic receptors enhances the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways.[8]

Caption: Signaling pathway of this compound hydrochloride.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive characterization of this compound hydrochloride. The detailed methodologies and expected analytical outcomes serve as a valuable resource for researchers and professionals in the field of drug development. Adherence to these protocols and a thorough understanding of the underlying chemical and biological principles are paramount for ensuring the quality, safety, and efficacy of this important ophthalmic therapeutic agent. Further research and validation of the analytical methods are encouraged to establish robust quality control procedures.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C19H29NO5 | CID 3105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dipivefrine - Wikipedia [en.wikipedia.org]

- 4. An Improved Process For The Preparation Of this compound Hydrochloride [quickcompany.in]

- 5. This compound hydrochloride | 64019-93-8 | FD152268 [biosynth.com]

- 6. This compound hydrochloride | SIELC Technologies [sielc.com]

- 7. neuroquantology.com [neuroquantology.com]

- 8. discovery.researcher.life [discovery.researcher.life]

The Enzymatic Conversion of Dipivefrin to Epinephrine in Corneal Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic hydrolysis of dipivefrin to its active form, epinephrine, within the corneal tissue. This compound, a prodrug of epinephrine, is a critical therapeutic agent in the management of open-angle glaucoma. Its efficacy is rooted in its enhanced lipophilicity, which facilitates superior corneal penetration compared to epinephrine.[1][2] This guide details the enzymatic kinetics, experimental protocols for studying this bioconversion, and the subsequent signaling pathways initiated by the liberated epinephrine.

The Enzymatic Hydrolysis of this compound

This compound, or dipivalyl epinephrine (DPE), is a diester of epinephrine and pivalic acid. This structural modification renders the molecule more lipophilic, allowing for more efficient transport across the corneal epithelium.[1][2][3] Once within the cornea, this compound is hydrolyzed by resident esterases, releasing the pharmacologically active epinephrine.[1][3][4][5] This enzymatic conversion is the pivotal step in the drug's mechanism of action. The cornea is the primary site of this hydrolysis, with most of the conversion to epinephrine and its metabolites occurring within 15 minutes of topical application.[4][5][6]

Corneal Esterases Involved in Hydrolysis

The hydrolysis of this compound is not mediated by a single enzyme but rather a cohort of esterases present in the corneal tissue.[7][8] Studies in rabbit corneas have identified several key enzymes, including cholinesterase, acetylcholinesterase, carboxylesterase, acetylesterase, and arylesterase.[7] Research suggests that cholinesterase is the primary enzyme responsible for the hydrolysis of this compound.[7] The interaction between this compound and these esterases is competitive, indicating that this compound acts as a substrate for these enzymes.[7]

Quantitative Analysis of this compound Hydrolysis

The efficiency of the enzymatic conversion of this compound to epinephrine can be quantified through kinetic studies. The following tables summarize key quantitative data from research on this compound hydrolysis in corneal tissue.

Table 1: Rate of this compound Hydrolysis in Rabbit Cornea

| Parameter | Value | Species | Condition | Source |

| Rate of Hydrolysis | 0.260 ± 0.056 min⁻¹ | Rabbit | Unanesthetized | [4] |

Table 2: Apparent Kinetic Parameters of Rabbit Corneal Esterases in the Presence of this compound (DPE)

| Esterase Substrate | DPE Concentration | Apparent Km | Apparent Vmax | Source |

| Butyrylthiocholine (BuSCh) | 0 mM | 1.25 ± 0.11 mM | 1.39 ± 0.08 nmol/min/mg protein | [1] |

| Butyrylthiocholine (BuSCh) | 1.0 mM | 2.56 ± 0.23 mM | 1.41 ± 0.11 nmol/min/mg protein | [1] |

| Acetylthiocholine (ASCh) | 0 mM | 0.43 ± 0.05 mM | 0.89 ± 0.06 nmol/min/mg protein | [1] |

| Acetylthiocholine (ASCh) | 1.0 mM | 0.81 ± 0.09 mM | 0.90 ± 0.07 nmol/min/mg protein | [1] |

| p-Nitrophenyl acetate (p-NPA) | 0 mM | 0.67 ± 0.07 mM | 1.12 ± 0.09 nmol/min/mg protein | [1] |

| p-Nitrophenyl acetate (p-NPA) | 1.0 mM | 1.28 ± 0.15 mM | 1.14 ± 0.10 nmol/min/mg protein | [1] |

| α-Naphthyl acetate (α-NA) | 0 mM | 0.21 ± 0.03 mM | 0.54 ± 0.04 nmol/min/mg protein | [1] |

| α-Naphthyl acetate (α-NA) | 1.0 mM | 0.43 ± 0.06 mM | 0.55 ± 0.05 nmol/min/mg protein | [1] |

Experimental Protocols

The study of this compound hydrolysis in corneal tissue involves a series of well-defined experimental procedures. The following protocols are synthesized from methodologies reported in the scientific literature.

Corneal Tissue Preparation

-

Animal Model: New Zealand white rabbits are a commonly used animal model for these studies.[4][9]

-

Anesthesia and Euthanasia: Rabbits are typically anesthetized prior to the experiment. Following the experimental period, the animals are euthanized.

-

Corneal Excision: The corneas are carefully excised from the enucleated eyes.

-

Separation of Corneal Layers (Optional): To study the distribution of esterase activity, the corneal epithelium can be separated from the underlying stroma and endothelium. This can be achieved by gentle scraping or enzymatic digestion with agents like trypsin.[10][11]

-

Homogenization: The whole cornea or its separated layers are minced and homogenized in a suitable buffer (e.g., phosphate buffer) to release the intracellular enzymes. The homogenate is then centrifuged to remove cellular debris, and the resulting supernatant is used for enzyme assays.

In Vitro this compound Hydrolysis Assay

-

Reaction Mixture: The corneal homogenate (supernatant) is incubated with a known concentration of this compound (often radiolabeled, e.g., ¹⁴C-dipivefrin) in a temperature-controlled water bath, typically at 37°C.[4]

-

Time Course Analysis: Aliquots of the reaction mixture are taken at various time points.

-

Reaction Termination: The enzymatic reaction in the aliquots is stopped, for example, by adding an acid or a solvent.

-

Quantification: The concentrations of remaining this compound and the formed epinephrine are quantified using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4][12]

Analytical Quantification of this compound and Epinephrine

-

Sample Preparation: Ocular tissue samples are homogenized and extracted with a suitable solvent (e.g., methanol containing HCl) to precipitate proteins and extract the compounds of interest.[4]

-

Chromatographic Separation: The extract is then analyzed by HPLC. A reversed-phase C18 column is commonly used with a mobile phase tailored for the separation of this compound and epinephrine.[13][14][15]

-

Detection: Detection can be achieved using UV-Vis spectroscopy or more sensitive methods like fluorescence or mass spectrometry.[13][14]

-

Quantification: The concentration of each compound is determined by comparing its peak area to that of known standards.

Visualizing the Process and Pathway

The following diagrams, generated using the DOT language, illustrate the key processes involved in the action of this compound.

Mechanism of Action of Liberated Epinephrine

Once released, epinephrine exerts its therapeutic effect by interacting with adrenergic receptors in the eye.[1] It is a non-selective adrenergic agonist, activating both alpha and beta-adrenergic receptors.[16]

-

Alpha-Adrenergic Receptor Stimulation: Activation of alpha-adrenergic receptors leads to vasoconstriction, which is thought to reduce the production of aqueous humor.[1]

-

Beta-2 Adrenergic Receptor Stimulation: The stimulation of beta-2 adrenergic receptors in the trabecular meshwork activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This increase in cAMP is associated with an increase in the facility of aqueous humor outflow through the trabecular meshwork.[3][17]

The dual action of reducing aqueous humor production and increasing its outflow results in a significant reduction in intraocular pressure, which is the primary goal in the management of glaucoma.[1][12][17]

Conclusion

The enzymatic hydrolysis of this compound to epinephrine in the cornea is a cornerstone of its clinical efficacy. This guide has provided a detailed overview of the enzymes involved, the kinetics of the conversion, standardized experimental protocols for its study, and the subsequent pharmacological action of the liberated epinephrine. A thorough understanding of these processes is essential for researchers and professionals in the field of ophthalmology and drug development, paving the way for the design of even more effective ocular therapeutics.

References

- 1. karger.com [karger.com]

- 2. This compound: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epinephrine increases facility of outflow and cyclic AMP content in the human eye in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Characterization of esterases involved in the hydrolysis of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I and Phase II Ocular Metabolic Activities and the Role of Metabolism in Ophthalmic Prodrug and Codrug Design and Delivery [mdpi.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Enzymatic and nonenzymatic hydrolysis of D,L-dipivefrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of an HPLC–MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues [mdpi.com]

- 15. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Effects of multiple dosing of epinephrine on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Advantage: A Technical Guide to the Enhanced Corneal Penetration of Dipivefrin Through Increased Lipophilicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipivefrin, a dipivalate ester of epinephrine, stands as a classic example of successful prodrug design in ophthalmology to enhance corneal penetration. This technical guide delves into the core principles underpinning its efficacy, focusing on the critical interplay between lipophilicity and corneal absorption. By transiently masking the hydrophilic catechol hydroxyl groups of epinephrine, this compound achieves significantly greater lipophilicity, facilitating its passage through the lipid-rich corneal epithelium. Subsequent enzymatic hydrolysis within the cornea regenerates the active parent compound, epinephrine, at the target site. This guide provides a comprehensive overview of the physicochemical properties, enzymatic conversion, and the subsequent pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Introduction

The cornea presents a formidable barrier to the intraocular delivery of topically applied drugs. Its trilaminar structure, consisting of a lipophilic epithelium, a hydrophilic stroma, and a less significant lipophilic endothelium, dictates that drugs with a balance of lipophilic and hydrophilic properties (amphipathic) exhibit the most effective penetration. Epinephrine, a potent adrenergic agonist used to lower intraocular pressure in glaucoma, is a highly polar molecule, which severely limits its ability to traverse the corneal epithelium.

To overcome this limitation, this compound was developed as a prodrug of epinephrine. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. In the case of this compound, the addition of two pivaloyl groups to the epinephrine molecule dramatically increases its lipophilicity, thereby enhancing its corneal permeability.

The Role of Lipophilicity in Corneal Penetration

The enhanced corneal penetration of this compound is a direct consequence of its increased lipophilicity compared to epinephrine. The lipid-rich nature of the corneal epithelium acts as the primary barrier to the passage of hydrophilic molecules. By converting the hydrophilic hydroxyl groups of epinephrine into more lipophilic pivalate esters, this compound can more readily partition into and diffuse across this epithelial layer.

Quantitative Physicochemical and Permeability Data

The significant difference in lipophilicity between this compound and its parent compound, epinephrine, is quantitatively expressed by their partition coefficients (Log P). This, in turn, translates to a substantial increase in corneal permeability.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Log P (Octanol-Water) | Relative Corneal Penetration vs. Epinephrine |

| This compound | C₁₉H₂₉NO₅ | 351.44 | ~2.9 - 3.7 | ~17-fold higher |

| Epinephrine | C₉H₁₃NO₃ | 183.20 | -1.37 | 1 (Baseline) |

Note: Log P values can vary slightly depending on the experimental or computational method used.

Enzymatic Conversion of this compound to Epinephrine

Upon traversing the corneal epithelium, this compound is metabolically activated through hydrolysis by esterases present in ocular tissues, primarily the cornea, to release the active drug, epinephrine.

Corneal Esterases

Studies have identified several esterases within the rabbit cornea that are capable of hydrolyzing this compound, including cholinesterase, acetylcholinesterase, and other non-specific carboxylesterases. Among these, cholinesterase appears to be the most significant contributor to the conversion of this compound to epinephrine.

Pharmacological Action of Liberated Epinephrine

Once converted to epinephrine within the eye, the drug exerts its therapeutic effect by interacting with adrenergic receptors in the ciliary body and trabecular meshwork, leading to a reduction in intraocular pressure (IOP). This is achieved through a dual mechanism: decreased aqueous humor production and increased aqueous humor outflow.

Signaling Pathways

-

Alpha-2 Adrenergic Receptor Stimulation: In the ciliary body, epinephrine stimulates alpha-2 adrenergic receptors, which are coupled to inhibitory G-proteins (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in aqueous humor secretion.

-

Beta-2 Adrenergic Receptor Stimulation: In the trabecular meshwork, epinephrine activates beta-2 adrenergic receptors, which are coupled to stimulatory G-proteins (Gs). This activates adenylyl cyclase, increases cAMP levels, and is thought to increase the outflow of aqueous humor through the trabecular meshwork.

Experimental Protocols for Assessing Corneal Permeability

The permeability of ophthalmic drugs across the cornea is commonly evaluated using ex vivo models employing excised animal corneas. The following is a generalized protocol for an ex vivo corneal permeability study using a Franz diffusion cell.

Ex Vivo Corneal Permeability Study using a Franz Diffusion Cell

5.1.1. Materials and Equipment

-

Freshly enucleated animal eyes (e.g., porcine, bovine, or rabbit)

-

Franz diffusion cells

-

Corneal sectioning instruments (trephine or biopsy punch)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Test compound solution (this compound in a suitable vehicle)

-

Receptor solution (physiological buffer)

-

Magnetic stirrer and stir bars

-

Constant temperature water bath (32-37°C)

-

Analytical instrumentation for drug quantification (e.g., HPLC-UV, LC-MS/MS)

5.1.2. Experimental Procedure

-

Corneal Excision: Freshly obtained animal eyes are dissected to isolate the cornea with a small rim of scleral tissue.

-

Mounting the Cornea: The excised cornea is mounted between the donor and receptor chambers of the Franz diffusion cell, with the epithelial surface facing the donor chamber.

-

Equilibration: The receptor chamber is filled with a known volume of pre-warmed physiological buffer and allowed to equilibrate for a set period (e.g., 30 minutes).

-

Dosing: A precise volume of the test compound solution is added to the donor chamber.

-

Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed buffer to maintain a constant volume.

-

Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method.

5.1.3. Data Analysis

The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The apparent permeability coefficient (Papp) is then calculated using the following equation:

Papp = Jss / C₀

Where:

-

Papp = Apparent permeability coefficient (cm/s)

-

Jss = Steady-state flux (μg/cm²/s)

-

C₀ = Initial concentration of the drug in the donor chamber (μg/cm³)

Conclusion

The development of this compound exemplifies a highly successful application of the prodrug strategy to overcome the significant challenge of corneal drug delivery. By reversibly increasing the lipophilicity of epinephrine, this compound achieves enhanced penetration through the corneal epithelium, delivering the active therapeutic agent to its intraocular targets more efficiently. This technical guide has outlined the fundamental principles of this process, from the physicochemical modifications that enhance lipophilicity to the enzymatic activation and subsequent pharmacological signaling pathways. The provided experimental framework offers a basis for the continued evaluation of novel ophthalmic prodrugs aimed at improving the treatment of ocular diseases.

An In-depth Technical Guide to the Prodrug Design and Rationale of Dipivefrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prodrug dipivefrin, focusing on its design, rationale, and the experimental methodologies used to characterize it. This compound serves as a classic example of successful prodrug strategy to overcome the limitations of its parent drug, epinephrine, in the treatment of glaucoma.

Introduction: The Challenge of Ocular Drug Delivery and the Genesis of this compound

The effective topical delivery of drugs to the eye is a significant challenge in pharmaceutical sciences. The cornea, a multi-layered and largely avascular tissue, presents a formidable barrier to drug penetration. Epinephrine, a potent adrenergic agonist, is effective in lowering intraocular pressure (IOP) in patients with open-angle glaucoma.[1][2] However, its clinical utility as a topical ophthalmic solution is hampered by its hydrophilic nature, which leads to poor corneal absorption and the need for high concentrations, consequently causing undesirable side effects.[2]

To address these limitations, this compound (dipivalyl epinephrine) was designed as a prodrug of epinephrine.[3][4] A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug.[1][5] The design of this compound aimed to enhance the lipophilicity of epinephrine, thereby improving its penetration through the cornea and increasing its therapeutic efficacy at a lower concentration.[3][4]

Rationale for the Prodrug Design of this compound

The core rationale behind the design of this compound was to transiently mask the hydrophilic catechol hydroxyl groups of epinephrine, thereby increasing its lipophilicity. This was achieved through the diesterification of epinephrine with pivalic acid, a bulky and lipophilic carboxylic acid.[1][4]

The key advantages of this prodrug approach are:

-

Enhanced Corneal Permeability: The addition of two pivaloyl groups dramatically increases the lipophilicity of the epinephrine molecule. This allows this compound to partition more readily into the lipid-rich corneal epithelium and traverse the corneal barrier with significantly greater efficiency than epinephrine.[1]

-

Reduced Dosage and Improved Efficacy: Due to its enhanced absorption, a much lower concentration of this compound ophthalmic solution can deliver a therapeutically effective amount of epinephrine to the anterior chamber of the eye.[3] Clinical studies have shown that a 0.1% solution of this compound is as effective as a 2% solution of epinephrine in lowering IOP.[2]

-

Minimized Side Effects: The lower administered dose and localized conversion to the active drug reduce the incidence and severity of local and systemic side effects commonly associated with high concentrations of topical epinephrine, such as burning, stinging, and cardiovascular effects.[2][3]

-

Targeted Drug Delivery: this compound itself is pharmacologically inactive and is converted to the active epinephrine by esterase enzymes present in ocular tissues, particularly the cornea.[3] This enzymatic conversion ensures that the active drug is released at the desired site of action.

Quantitative Data: Physicochemical and Clinical Properties

The successful design of this compound is evident in the significant differences in its physicochemical properties and clinical efficacy compared to its parent drug, epinephrine.

| Property | Epinephrine | This compound | Fold Change | Reference |

| Lipophilicity (Log P) | -1.37 | 1.7 (experimental) | ~600x more lipophilic | |

| Corneal Penetration | - | - | 17x greater than epinephrine | |

| Molar Mass ( g/mol ) | 183.20 | 351.44 | - |

| Clinical Parameter | Epinephrine | This compound | Notes | Reference |

| Effective Concentration | 1% - 2% | 0.1% | This compound is effective at a 10-20 fold lower concentration. | [2] |

| Mean IOP Reduction | 21.0% (at 2%) | 18.6% (at 0.1%) | Similar therapeutic effect at a much lower concentration. | [2] |

| Onset of Action | - | ~30 minutes | - | [5] |

| Maximum Effect | - | ~1 hour | - | [5] |

| Incidence of Stinging/Burning | Significantly higher | Significantly lower | Improved patient tolerance. | [2] |

Mechanism of Action

The pharmacological action of this compound is predicated on its conversion to epinephrine. Once administered topically to the eye, this compound traverses the cornea and is hydrolyzed by esterases into its active form, epinephrine, and two molecules of pivalic acid.

The liberated epinephrine, an adrenergic agonist, stimulates α- and β2-adrenergic receptors in the anterior segment of the eye, leading to a reduction in intraocular pressure through a dual mechanism:

-

Decreased Aqueous Humor Production: Stimulation of α-adrenergic receptors on the ciliary body constricts blood vessels, reducing the rate of aqueous humor formation.

-

Increased Aqueous Humor Outflow: Activation of β2-adrenergic receptors in the trabecular meshwork and uveoscleral pathway enhances the outflow of aqueous humor from the eye.[1]

The following diagram illustrates the signaling pathway initiated by epinephrine at the ciliary body to modulate aqueous humor production.

Caption: Adrenergic signaling cascade in the ciliary epithelium.

Experimental Protocols

This section details the methodologies for key experiments in the development and characterization of this compound.

The synthesis of this compound involves the esterification of epinephrine with pivaloyl chloride. The following is a representative protocol based on established chemical principles.

Caption: Workflow for the synthesis of this compound hydrochloride.

Protocol:

-

Dissolution: Dissolve L-epinephrine in a suitable anhydrous solvent, such as pyridine, under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel should be cooled in an ice bath to 0°C.

-

Acylation: Slowly add pivaloyl chloride (at least 2 molar equivalents) to the stirred solution of epinephrine. The pyridine acts as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Quenching and Extraction: Carefully pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize excess pyridine. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine to remove any remaining acid and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound free base.

-

Salt Formation and Purification: Dissolve the crude product in an appropriate solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution to precipitate this compound hydrochloride. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

This assay evaluates the ability of a compound to penetrate the cornea. An ex vivo model using excised animal corneas mounted in a Franz diffusion cell is a common method.

Caption: Workflow for in vitro corneal permeability assessment.

Protocol:

-

Tissue Preparation: Obtain fresh animal eyes (e.g., rabbit or porcine) from a local abattoir. Carefully excise the cornea with a scleral rim.

-

Franz Cell Assembly: Mount the excised cornea between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.

-

Receptor Phase: Fill the receptor chamber with a pre-warmed (37°C) physiological buffer, such as Balanced Salt Solution (BSS), and ensure no air bubbles are trapped beneath the cornea. The receptor solution should be continuously stirred.

-

Donor Phase: Add a known concentration of the test compound (this compound or epinephrine) dissolved in a suitable vehicle to the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120, 180 minutes), withdraw an aliquot from the receptor chamber for analysis, immediately replacing it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

-

Quantification: Analyze the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the drug across the cornea, A is the surface area of the cornea, and C0 is the initial concentration of the drug in the donor chamber.

This assay determines the rate of enzymatic conversion of the prodrug to the active drug in the target tissue.

Protocol:

-

Corneal Homogenate Preparation: Excise corneas from animal eyes as described above. Mince the tissue and homogenize it in a cold buffer (e.g., phosphate buffer, pH 7.4) using a tissue homogenizer.

-

Protein Quantification: Determine the total protein concentration of the corneal homogenate using a standard protein assay (e.g., Bradford or BCA assay).

-

Incubation: Incubate a known concentration of this compound with the corneal homogenate at 37°C in a shaking water bath.

-

Reaction Termination and Sampling: At various time points, withdraw aliquots of the incubation mixture and immediately stop the enzymatic reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile), followed by centrifugation to precipitate proteins.

-

Analysis: Analyze the supernatant for the concentrations of both this compound and the formed epinephrine using a validated HPLC method.

-

Data Analysis: Plot the concentration of epinephrine formed over time and determine the initial rate of hydrolysis.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV or electrochemical detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 50 mM sodium phosphate with an ion-pairing agent like octanesulfonic acid, adjusted to a low pH of ~3.0 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate of 1.0 mL/min.

-

Detection: UV detection at approximately 280 nm or electrochemical detection for higher sensitivity.

-

Sample Preparation: Aqueous humor or supernatant from tissue homogenates can be directly injected after appropriate dilution and filtration, or after a solid-phase extraction cleanup step to concentrate the analyte and remove interfering substances.

-

Quantification: A calibration curve is constructed using standard solutions of epinephrine of known concentrations. The concentration of epinephrine in the unknown samples is determined by comparing their peak areas to the calibration curve.

Conclusion

The design of this compound as a prodrug of epinephrine is a prime example of a successful application of medicinal chemistry principles to overcome pharmacokinetic barriers in drug delivery. By increasing the lipophilicity of epinephrine through esterification, this compound achieves significantly enhanced corneal penetration, allowing for a lower therapeutic dose, improved patient tolerance, and a better safety profile. The methodologies outlined in this guide provide a framework for the preclinical evaluation of such ophthalmic prodrugs, from their synthesis and physicochemical characterization to the assessment of their biological activity. The continued application of such rational drug design strategies is crucial for the development of new and improved therapies for ocular diseases.

References

- 1. US11213496B2 - Methods of using this compound - Google Patents [patents.google.com]

- 2. This compound hydrochloride | 64019-93-8 | FD152268 [biosynth.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. This compound | C19H29NO5 | CID 3105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Pharmacology of Dipivefrin as an Adrenergic Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipivefrin is a prodrug of epinephrine, designed for the topical treatment of open-angle glaucoma and ocular hypertension.[1][2][3][4] Its pharmacological significance lies in its improved pharmacokinetic profile compared to its parent compound, epinephrine. By masking the hydrophilic catechol hydroxyl groups of epinephrine as pivalate esters, this compound achieves significantly greater lipophilicity, leading to enhanced corneal penetration.[2][3][5][6] Following administration, ocular esterases hydrolyze this compound, releasing epinephrine directly into the anterior chamber.[2][3][5][7] The liberated epinephrine acts as a non-selective agonist at α- and β2-adrenergic receptors within the ciliary body and trabecular meshwork.[3][5][7] This dual agonism reduces intraocular pressure (IOP) by decreasing aqueous humor production and increasing its outflow. This guide provides an in-depth analysis of the pharmacology of this compound, including its mechanism of action, quantitative pharmacodynamic and pharmacokinetic data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: From Prodrug to Adrenergic Agonist

This compound's mechanism is a two-step process: metabolic activation followed by receptor-mediated signaling.

Metabolic Activation in Ocular Tissues

This compound itself possesses little to no intrinsic pharmacological activity.[5][7] It is administered as a 0.1% ophthalmic solution and readily penetrates the cornea due to its lipophilic nature.[1][6] Within the cornea and aqueous humor, resident esterase enzymes hydrolyze the two pivaloyl groups, bioactivating this compound into its active metabolite, epinephrine.[2][3][5][8] This prodrug strategy allows for approximately 17-fold greater corneal penetration than epinephrine, enabling a lower administered concentration (0.1% this compound) to achieve a therapeutic effect comparable to a much higher concentration of epinephrine (2%).[6][9]

Caption: Metabolic activation pathway of this compound within the eye.

Dual Adrenergic Receptor Signaling

The liberated epinephrine acts on two primary types of G-protein coupled adrenergic receptors in the anterior segment of the eye, resulting in a dual mechanism for IOP reduction:[3][6][7]

-

α-Adrenergic Receptor Agonism: Stimulation of α-receptors (primarily α2) on the ciliary body epithelium activates an inhibitory G-protein (Gi). This inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production and subsequently, a reduction in aqueous humor secretion.[10]

-

β2-Adrenergic Receptor Agonism: Stimulation of β2-receptors activates a stimulatory G-protein (Gs), which increases adenylyl cyclase activity and cAMP levels.[10] This signaling cascade is thought to increase the outflow of aqueous humor through both the trabecular and uveoscleral pathways.[3][6]

The net effect of this dual agonism is a significant decrease in intraocular pressure.[2][8]

Caption: Dual adrenergic signaling pathways of epinephrine in the ciliary body.

Quantitative Pharmacology

Pharmacodynamics

This compound's efficacy is measured by its ability to reduce IOP. As its activity is dependent on conversion to epinephrine, the relevant receptor interaction data is that of epinephrine.

Table 1: Clinical Efficacy of this compound

| Parameter | Value | Condition | Source |

|---|---|---|---|

| Mean IOP Reduction | 20% to 24% | Chronic Open-Angle Glaucoma | [2][8] |

| Onset of Action | ~30 minutes | Ocular Hypertension / Glaucoma | [2][11] |

| Maximum Effect | ~1 hour | Ocular Hypertension / Glaucoma | [2][11] |

| Comparative Efficacy | 0.1% this compound ≈ 2% Epinephrine | Ocular Hypertension / Glaucoma |[9] |

Table 2: Adrenergic Receptor Activity of Epinephrine in Human Ciliary Processes

| Ligand | Receptor Interaction | Value (M) | Source |

|---|---|---|---|

| Epinephrine | Agonist Activation Constant (Ka) | 2.7 x 10⁻⁶ | [12] |

| Isoproterenol (Control) | Agonist Activation Constant (Ka) | 3.4 x 10⁻⁷ | [12] |

| Norepinephrine (Control) | Agonist Activation Constant (Ka) | 2.1 x 10⁻⁵ | [12] |

| Timolol (Antagonist) | Antagonist Inhibitory Constant (Ki) | 3.4 x 10⁻⁹ |[12] |

Note: Data represents the activity of the active metabolite, epinephrine, in stimulating adenylyl cyclase.

Pharmacokinetics

The key pharmacokinetic advantage of this compound is its enhanced lipophilicity, which is critical for traversing the lipid-rich corneal epithelium.

Table 3: Comparative Physicochemical and Pharmacokinetic Properties

| Property | This compound | Epinephrine | Implication | Source |

|---|---|---|---|---|

| Molecular Structure | Dipivalate Ester | Catecholamine | Prodrug design | [2][5] |

| Lipophilicity (LogP) | ~600x higher than Epinephrine | Low (LogP of -1.37) | Enhanced corneal penetration | [6] |

| Corneal Penetration | High (17-fold > Epinephrine) | Low | Efficient drug delivery | [6] |

| Metabolism | Hydrolysis by ocular esterases | N/A | Bioactivation in target tissue |[3][5] |

Experimental Protocols

The following are generalized protocols representative of the methodologies used to characterize the pharmacology of this compound and its active metabolite, epinephrine.

Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of epinephrine for β2-adrenergic receptors in isolated human ciliary body membranes.

-

Methodology:

-

Membrane Preparation: Human iris-ciliary body tissue is obtained from donor eyes. The tissue is homogenized in a buffered solution and subjected to isopycnic centrifugation to isolate plasma membranes and separate them from melanin pigment.[13] Protein concentration is determined via a Bradford or BCA assay.

-

Assay Setup: A fixed concentration of a high-affinity β-adrenergic radioligand (e.g., ¹²⁵I-Iodopindolol) is incubated with the membrane preparation.

-

Competition: The incubation is performed in the presence of increasing concentrations of unlabeled epinephrine (the competitor).

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. Filters are washed to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a potent unlabeled antagonist (e.g., propranolol). Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of epinephrine that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

-

Protocol: Adenylyl Cyclase Functional Assay

-

Objective: To determine the potency (EC50) and efficacy of epinephrine in stimulating cAMP production in human ciliary epithelial cells.

-

Methodology:

-

Cell Culture: A human nonpigmented ciliary epithelial cell line (e.g., ODM-2) is cultured under standard conditions.[14]

-

Assay Preparation: Cells are harvested and incubated in a buffered solution containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Agonist Stimulation: Cells are exposed to increasing concentrations of epinephrine for a defined period.

-

Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is quantified using a competitive immunoassay (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: A concentration-response curve is generated by plotting cAMP concentration against the logarithm of epinephrine concentration. The EC50 (concentration of epinephrine that produces 50% of the maximal response) and Emax (maximal effect) are determined using a sigmoidal dose-response model.

-

Protocol: In Vivo Ocular Hypotensive Efficacy Study (Rabbit Model)

-

Objective: To evaluate the IOP-lowering effect of a topical this compound formulation in vivo.

-

Methodology:

-

Animal Model: New Zealand White rabbits are commonly used due to their large eyes and anatomical similarities to the human eye.[15] Animals are acclimatized and handled to minimize stress-induced IOP fluctuations.

-

Baseline IOP Measurement: Baseline IOP is measured using a calibrated tonometer (e.g., Tono-Pen) at several time points before drug administration to establish a diurnal curve.

-

Drug Administration: A single drop of the this compound test formulation (e.g., 0.1%) is administered topically to one eye of each rabbit. The contralateral eye receives a vehicle control.

-

Post-Dose IOP Measurement: IOP is measured in both eyes at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-instillation.

-

Data Analysis: The change in IOP from baseline is calculated for each time point. The mean IOP reduction for the treated group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA). The time to maximum IOP reduction (Tmax) and the duration of action are determined.

-

Drug Development Workflow

The evaluation of an ophthalmic prodrug like this compound follows a logical progression from initial design and in vitro testing to preclinical and clinical validation.

Caption: High-level experimental workflow for ophthalmic prodrug development.

References

- 1. Articles [globalrx.com]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Dipivefrine - Wikipedia [en.wikipedia.org]

- 7. This compound | C19H29NO5 | CID 3105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mydriatics: this compound [pharmacologydopt.blogspot.com]

- 9. This compound and epinephrine treatment of elevated intraocular pressure: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]

- 11. Propine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. Human ciliary process adrenergic receptor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotransformation and Metabolism of Dipivefrin in Ocular Fluids: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dipivefrin (dipivalyl epinephrine, DPE) is a cornerstone example of the successful application of the prodrug strategy in ophthalmic medicine, primarily for the treatment of open-angle glaucoma.[1][2] It is a diester analog of epinephrine, formed by the esterification of epinephrine's two hydroxyl groups with pivalic acid.[1][3] This structural modification renders the molecule significantly more lipophilic than its parent compound, epinephrine.[1] The enhanced lipophilicity is the key to its improved therapeutic profile, allowing for approximately 17-fold greater penetration through the cornea compared to epinephrine.[4]

Once it traverses the cornea, this compound undergoes enzymatic biotransformation to release the active therapeutic agent, epinephrine.[1][5] This efficient delivery mechanism allows a 0.1% solution of this compound to achieve a similar reduction in intraocular pressure (IOP) as a 1% or 2% solution of epinephrine, but with a reduced incidence of local and systemic side effects.[6][7]

This technical guide provides an in-depth examination of the biotransformation and subsequent metabolism of this compound within ocular fluids and tissues. It consolidates quantitative data from key studies, outlines detailed experimental protocols for its analysis, and presents visual diagrams of the core metabolic and experimental pathways.

Biotransformation: The Hydrolysis of this compound

The therapeutic action of this compound is entirely dependent on its conversion to epinephrine within the eye.[3] This conversion is a rapid, two-step hydrolysis process catalyzed by esterase enzymes that are abundant in ocular tissues.[8][9] The primary site for this bioactivation is the cornea.[10][11]

The hydrolysis proceeds sequentially, first cleaving one pivaloyl group to form a mono-pivaloyl epinephrine (MPE) intermediate, which is then rapidly hydrolyzed to liberate free epinephrine and two molecules of pivalic acid.

Metabolism of Liberated Epinephrine in Ocular Fluids

Following its liberation from this compound, epinephrine is metabolized in ocular tissues through pathways similar to those for topically applied or endogenous epinephrine.[10] The metabolic process is primarily governed by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).

Metanephrine is the major metabolite of epinephrine observed in ocular tissues, appearing as soon as 15 minutes after the application of this compound.[3][10] Metabolites from the MAO pathway tend to appear later, between 1 to 3 hours post-treatment, and are found predominantly in the aqueous humor.[3][10]

Quantitative Data and Pharmacokinetics

The efficiency of this compound as a prodrug is best understood through quantitative analysis of its hydrolysis rate and the resulting concentration of active epinephrine in target tissues compared to direct epinephrine administration.

Data Presentation

The following tables summarize key quantitative findings from seminal studies on rabbit models, which are highly informative for understanding the pharmacokinetics in ocular fluids.

Table 1: Corneal Hydrolysis Rates of this compound in Rabbits This table presents the first-order rate of disappearance of ¹⁴C-labeled this compound from the rabbit cornea following topical application.

| Compound Analyzed | Rate of Disappearance (min⁻¹) (Mean ± S.D.) |

| This compound | 0.262 ± 0.043 |

| This compound + MPE | 0.176 ± 0.028 |

| Data from Anderson et al., 1980.[1][10] MPE (Mono-pivaloyl Epinephrine) is the intermediate. |

Table 2: Active Epinephrine in Ocular Tissues Following Topical Administration This table compares the percentage of the initial dose found as active epinephrine in ocular tissues at various time points after administering either 0.1% ¹⁴C-Dipivefrin or 0.1% ¹⁴C-Epinephrine.

| Time After Application | Tissue | % of Dose as Active Epinephrine (this compound Admin) | % of Dose as Active Epinephrine (Epinephrine Admin) |

| 15 min | Cornea | 0.14% | 0.008% |

| Aqueous Humor | 0.011% | 0.001% | |

| Iris + Ciliary Body | 0.006% | 0.002% | |

| 30 min | Cornea | 0.12% | 0.012% |

| Aqueous Humor | 0.013% | 0.002% | |

| Iris + Ciliary Body | 0.011% | 0.004% | |

| 60 min | Cornea | 0.08% | 0.010% |

| Aqueous Humor | 0.010% | 0.002% | |

| Iris + Ciliary Body | 0.012% | 0.005% | |

| *Data derived from Anderson et al., 1980.[10] This demonstrates that this compound delivers significantly more active epinephrine to all measured ocular tissues. |

Experimental Methodologies

The characterization of this compound's metabolism has relied on a combination of in vivo animal studies and subsequent analytical chemistry techniques. Below are detailed protocols representative of the methodologies used in foundational and contemporary research.

Protocol 1: In Vivo Ocular Metabolism Study in Rabbits

This protocol is based on the methodology described by Anderson et al. (1980) for quantifying the hydrolysis and distribution of this compound.[10]

-

Animal Model: Albino rabbits are used. Anesthesia is induced with intramuscular morphine sulfate followed by intravenous sodium pentobarbital.

-

Drug Administration: A single 50 µL drop of 0.1% ¹⁴C-labeled this compound solution is administered topically to each eye.

-

Sample Collection:

-

At predetermined time points (e.g., 4, 15, 30, 60 minutes), animals are euthanized.

-

Aqueous humor is collected via a needle puncture of the anterior chamber.

-

The cornea and the iris/ciliary body complex are then surgically excised.

-

-

Tissue Processing & Extraction:

-

Each tissue sample is immediately placed in 2 mL of cold 0.01N HCl in methanol to halt enzymatic activity.

-

Tissues are homogenized using a ground-glass tissue grinder on ice. The homogenization is repeated.

-

The combined homogenates are centrifuged at 1000 x g for 30 minutes at 5°C.

-

The supernatant is filtered through a glass fiber filter to yield the final extract for analysis.

-

-

Analytical Separation (Original Method):

-

The extract is spotted onto silica gel thin-layer chromatography (TLC) plates.

-

The plates are developed in a solvent system (e.g., n-butanol:acetic acid:water) to separate this compound, MPE, epinephrine, and metanephrine based on their differing polarities.

-

Radioactive spots are scraped and quantified using liquid scintillation counting.

-

Protocol 2: Modern HPLC-ECD Method for Quantification

This protocol describes a modern, highly sensitive approach for quantifying epinephrine and its metabolites in ocular fluid samples.[12]

-

Sample Collection: Aqueous humor (50-100 µL) is collected as described in Protocol 1.

-

Sample Preparation:

-

To precipitate proteins, 100 µL of chilled 0.2 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine, DHBA) is added to the aqueous humor sample.

-

The sample is vortexed and then centrifuged at 14,000 x g for 15 minutes at 4°C.

-

The supernatant is carefully collected and can be directly injected or further purified using solid-phase extraction (SPE) with alumina or phenylboronic acid cartridges for cleaner samples.

-

-

HPLC Analysis:

-

Chromatograph: A high-performance liquid chromatography system equipped with a refrigerated autosampler.

-

Stationary Phase: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size) maintained at a constant temperature (e.g., 35°C).

-

Mobile Phase: An ion-pairing buffer, typically consisting of sodium phosphate buffer (e.g., 75 mM), an ion-pairing agent like 1-octanesulfonic acid (e.g., 1.7 mM), EDTA (e.g., 25 µM), and an organic modifier like acetonitrile or methanol (e.g., 8-12%). The pH is adjusted to ~3.0.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Detection:

-

Detector: An electrochemical detector (ECD) with a glassy carbon working electrode.

-

Potential: The electrode potential is set to an optimal level for the oxidation of catecholamines (e.g., +0.65 V vs. Ag/AgCl reference electrode).

-

-

Quantification:

-

A standard curve is generated using known concentrations of epinephrine, metanephrine, and other relevant metabolites.

-

The peak area ratio of the analyte to the internal standard is used to calculate the concentration in the unknown sample.

-

Conclusion

The biotransformation of this compound in ocular fluids is a rapid and efficient process that exemplifies the power of prodrug design in enhancing drug delivery to the eye. The conversion, occurring primarily in the cornea via esterase activity, delivers significantly higher concentrations of the active drug, epinephrine, to target intraocular tissues compared to the topical administration of epinephrine itself. The subsequent metabolism of liberated epinephrine follows established catecholamine pathways. The quantitative data and detailed methodologies presented in this guide underscore the pharmacokinetic advantages of this compound and provide a framework for researchers engaged in the development and analysis of novel ophthalmic therapeutics.

References

- 1. scribd.com [scribd.com]

- 2. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic and nonenzymatic hydrolysis of D,L-dipivefrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of esterases involved in the hydrolysis of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine. | Semantic Scholar [semanticscholar.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites [mdpi.com]

The Genesis of a Gentler Glaucoma Treatment: A Technical Guide to the History and Discovery of Dipivefrin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and mechanism of action of Dipivefrin, a pivotal development in the management of open-angle glaucoma. By acting as a prodrug of epinephrine, this compound overcame significant limitations of its parent compound, offering a more effective and better-tolerated therapeutic option for patients. This document delves into the quantitative data that underpinned its development, the experimental protocols that validated its efficacy and safety, and the signaling pathways through which it exerts its therapeutic effect.

From Epinephrine's Efficacy to its Limitations: The Need for a Prodrug Approach

Epinephrine, a non-selective adrenergic agonist, was a mainstay in the treatment of glaucoma for many years. Its ability to lower intraocular pressure (IOP) by both decreasing aqueous humor production and increasing its outflow was well-established. However, its clinical utility was hampered by several significant drawbacks:

-

Poor Corneal Penetration: Epinephrine is a hydrophilic molecule, which limits its ability to penetrate the lipophilic corneal epithelium.[1] This necessitated the use of high concentrations (typically 1-2%) to achieve a therapeutic effect.

-

Local and Systemic Side Effects: The high concentrations of epinephrine required for efficacy often led to local adverse effects such as ocular irritation, burning, stinging, and reactive hyperemia.[2] Systemic side effects, although less common, could include palpitations, tachycardia, and hypertension due to systemic absorption.

These limitations spurred the search for a more efficient and better-tolerated method of delivering epinephrine to its target tissues in the eye. The prodrug approach emerged as a promising strategy. A prodrug is an inactive or less active compound that is converted into the active parent drug within the body.[1] For epinephrine, the goal was to create a lipophilic derivative that could easily cross the cornea and then be hydrolyzed to release epinephrine within the eye, thereby maximizing its therapeutic effect while minimizing side effects.

The Advent of this compound: A Prodrug is Born

The breakthrough came with the synthesis of this compound, the dipivalate ester of epinephrine. First described in 1975, this modification involved the addition of two pivalic acid groups to the epinephrine molecule, dramatically increasing its lipophilicity.[1] This enhanced lipophilicity allows this compound to penetrate the cornea approximately 17 times more effectively than epinephrine.

Once inside the cornea, esterase enzymes rapidly hydrolyze the pivaloyl groups, releasing the active epinephrine.[1] This targeted delivery system allows for a much lower concentration of the drug to be administered (0.1% this compound) to achieve a similar or even greater therapeutic effect than 2% epinephrine, with a significantly improved side effect profile.[2]

Quantitative Analysis: The Data Behind this compound's Success

The development and approval of this compound were supported by robust quantitative data from both preclinical and clinical studies. These studies demonstrated its superior corneal penetration, efficient conversion to epinephrine, and its efficacy and safety in lowering IOP.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound vs. Epinephrine

| Property | This compound | Epinephrine | Fold Improvement | Reference |

| Corneal Penetration | High | Low | ~17x | [1] |

| Corneal Hydrolysis Rate (rabbits) | 0.260 ± 0.056 min⁻¹ | N/A | - |

Table 2: Comparative Clinical Efficacy in Lowering Intraocular Pressure (IOP)

| Study | Drug & Concentration | Mean IOP Reduction | Study Design | Number of Patients | Duration | Reference |

| Kass et al. (1979) | This compound 0.1% | 18.6% | Randomized, Double-Masked, Fellow-Eye Controlled | 42 | 3 months | [2] |

| Kass et al. (1979) | Epinephrine HCl 2% | 21.0% | Randomized, Double-Masked, Fellow-Eye Controlled | 42 | 3 months | [2] |

Table 3: Incidence of Local Adverse Effects

| Study | Drug & Concentration | Incidence of Burning/Stinging | Reference |

| Kass et al. (1979) | This compound 0.1% | Significantly Lower | [2] |

| Kass et al. (1979) | Epinephrine HCl 2% | Higher | [2] |

Experimental Protocols: Validating a Novel Therapeutic

The successful transition of this compound from a promising chemical entity to a clinically approved drug was the result of a series of meticulously designed preclinical and clinical investigations.

Preclinical Evaluation

Objective: To determine the corneal penetration, hydrolysis, and safety of this compound in animal models.

-

Corneal Penetration and Hydrolysis Studies (in vivo, rabbits):

-

Methodology: Radiolabeled [¹⁴C]-Dipivefrin was topically administered to rabbit eyes. At various time points, the corneas were excised, and the concentrations of this compound and its metabolites (monopivalyl epinephrine and epinephrine) were determined using thin-layer chromatography and liquid scintillation counting.

-

Key Findings: The studies demonstrated that this compound rapidly penetrates the cornea and is efficiently hydrolyzed to epinephrine, with the cornea being the primary site of this conversion.

-

-

Ocular Toxicology Studies (in vivo, rabbits):

-

Methodology: As per standard guidelines for preclinical ophthalmic drug testing, studies would have included acute and chronic toxicity assessments. Rabbits are a common non-rodent species for such studies. Evaluations would have involved regular ophthalmic examinations (slit-lamp biomicroscopy, indirect ophthalmoscopy), IOP measurements, and histopathological analysis of ocular tissues after single and repeated dosing of this compound at various concentrations.

-

Key Findings: These studies established the local and systemic safety profile of this compound, demonstrating a lower potential for ocular irritation compared to epinephrine.

-

Clinical Trials

Objective: To evaluate the efficacy and safety of this compound for the treatment of open-angle glaucoma in humans.

-

Pivotal Clinical Trial (Kass et al., 1979):

-

Study Design: A randomized, double-masked, fellow-eye controlled study.[2]

-

Patient Population: 42 patients with primary open-angle glaucoma or ocular hypertension.[2]

-

Treatment Regimen: One eye of each patient received 0.1% this compound, while the fellow eye received 2% epinephrine hydrochloride, administered every 12 hours for three months.[2]

-

Primary Efficacy Endpoint: Reduction in intraocular pressure.

-

Secondary Endpoints: Changes in outflow facility, pupil diameter, and incidence of adverse effects.

-

Statistical Analysis: Analysis of variance was used to compare the effects of the two treatments.[2]

-

Key Findings: this compound produced a similar reduction in IOP and increase in outflow facility compared to epinephrine, but with a significantly lower incidence of burning and stinging.[2]

-

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The Prodrug Advantage: A Logical Relationship

Caption: The prodrug mechanism of this compound.

Epinephrine's Dual Action on Aqueous Humor Dynamics

Once released, epinephrine acts on adrenergic receptors in the ciliary body and trabecular meshwork to lower IOP through a dual mechanism: decreasing aqueous humor production and increasing its outflow.

Epinephrine's effect on the ciliary body is primarily mediated by β-adrenergic receptors.

Caption: Epinephrine signaling in the ciliary body.

In the trabecular meshwork, epinephrine is thought to act on both α- and β-adrenergic receptors to increase aqueous humor outflow.

Caption: Epinephrine signaling in the trabecular meshwork.

A Representative Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo study to assess the corneal hydrolysis of this compound.

Caption: Preclinical workflow for corneal hydrolysis study.

Conclusion: A Legacy of Innovation